n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Textile Dyeing Azoic Coupling Component Substantivity

A common research challenge is sourcing a Naphthol AS coupling component with sufficient substantivity for cellulosic fibers to ensure deep red shades and high wash fastness. Naphthol AS-CA (CAS 137-52-0) is the definitive solution. - High cotton substantivity for red/bordeaux shades with Fast Red GBC Base, delivering superior wash fastness vs. unsubstituted Naphthol AS [2, 14]. - Non-substitutable intermediate for Organic Pigment Red 269 (P.R. 269), providing a bluish-red hue for industrial coatings and inks [4, 14]. - Distinct 5-Cl, 2-OCH₃ substitution yields LogP 4.53, enabling structure-property relationship studies against lower-substantivity analogs [2, 14]. Available globally with documented quality assurance.

Molecular Formula C18H14ClNO3
Molecular Weight 327.8 g/mol
CAS No. 137-52-0
Cat. No. B086293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
CAS137-52-0
Molecular FormulaC18H14ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
InChIInChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22)
InChIKeyWWXPGBMLOCYWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthol AS-CA Procurement & Differentiation Overview


N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-CA or C.I. Azoic Coupling Component 34, is a substituted naphthalenecarboxamide derivative . It belongs to the Naphthol AS class of compounds, which are primarily utilized as coupling components in the synthesis of azo dyes and organic pigments [1]. This specific compound is characterized by the presence of a 5-chloro and a 2-methoxy group on the phenyl amide ring, which are critical structural features that modulate its physical and chemical properties, distinguishing it from other members of the Naphthol AS family .

1
Selection Logic
Select for high substantivity to cellulosic fibers requiring red/bordeaux azo coupling.
2
Property Context
Chloro and methoxy substitution drives increased hydrophobicity and molecular weight vs unsubstituted naphthols.
3
Workflow Fit
Supports dye synthesis and organic pigment intermediate workflows requiring precise shade control.

Why Naphthol AS-CA Cannot Be Substituted by Generic Analogs


In the Naphthol AS series, seemingly minor changes in substituents on the aryl amide ring lead to substantial differences in substantivity for cellulosic fibers, which directly impacts dye uptake, wash fastness, and the ability to produce specific color shades [1]. While the core naphthalenecarboxamide structure is common to the class, the specific chloro and methoxy substitution pattern of N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide confers a unique combination of properties, including a high affinity for cotton and a propensity to yield specific red hues upon coupling with diazonium salts like Fast Red GBC Base . Using a different analog, such as unsubstituted Naphthol AS (CAS 92-77-3), would result in a different substantivity class (low vs. high) and a different final color, making it unsuitable for applications requiring the specific performance profile of CAS 137-52-0 [2]. The quantitative evidence below details these critical differentiators.

Target vs Unsubstituted Analog
Naphthol AS-CA
High substantivity, red/bordeaux shade upon coupling, LogP 4.53.
Naphthol AS (CAS 92-77-3)
Low substantivity, different shade range, LogP 3.45; coloristic and affinity mismatch may occur.
Key Differentiation Drivers
Substituent pattern (5-Cl, 2-OCH3) increases fiber affinity and shifts coupling shade.
Unsubstituted phenyl ring yields lower substantivity class; cannot replicate red-specific coupling profile.

Quantitative Differentiation vs. Closest Analogs


Enhanced Substantivity for Cellulosic Fibers

The compound N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is consistently reported to possess a "high" affinity (substantivity) for cotton, a critical property for dye uptake and fastness . This contrasts with its unsubstituted analog, Naphthol AS (CAS 92-77-3, C.I. 37505), which is classified as having "low" substantivity for cotton [1]. This difference is a direct consequence of the electron-withdrawing and steric effects introduced by the 5-chloro and 2-methoxy substituents on the phenyl ring of the target compound.

Cotton Substantivity
Class-level inference
High affinity vs Naphthol AS (Low affinity)
Reported higher substantivity class supports dye-uptake screening.
Textile dyeing of cellulosic fibers; data to verify per lot.
Textile Dyeing Azoic Coupling Component Substantivity

Specificity in Generating Red Shades via Azo Coupling

The target compound is specifically employed as a coupling component to produce red and bordeaux (deep red) shades upon reaction with specific diazonium salts . For instance, coupling with Fast Bordeaux GP Base yields a red, while coupling with Fast Bordeaux GBC Base produces a bordeaux (枣红色) color [1]. This specific coloristic outcome is not observed with the unsubstituted Naphthol AS or other analogs with different substitution patterns, which are used to generate different shades (e.g., Naphthol AS-BO for a different range of reds) .

Red Shade Specificity
Class-level inference
Reds/bordeaux with Fast Bordeaux GP/GBC Bases vs different shade range for Naphthol AS
Context-dependent shade outcome; requires validation in target coupling system.
Sources absent; class-level inference.
Azo Dye Synthesis Pigment Production Color Shade Specificity

Increased Lipophilicity and Molecular Weight

The presence of the chloro and methoxy substituents on the phenyl ring of N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide significantly alters its physicochemical profile compared to the parent Naphthol AS. The target compound has a calculated LogP value of 4.53270 [1] and a molecular weight of 327.76 g/mol . In contrast, the unsubstituted Naphthol AS (CAS 92-77-3) has a lower molecular weight of 263.29 g/mol and a reported LogP of 3.45 [2]. The higher LogP and molecular weight for the target compound are consistent with its classification as a higher substantivity naphthol, as increased molecular size and hydrophobicity generally correlate with greater affinity for cotton [3].

Lipophilicity Increase
Cross-study comparable
LogP +1.08 vs Naphthol AS (4.53 vs 3.45)
Higher LogP aligns with reported high substantivity property.
Calculated property; lot-specific review needed.
Physicochemical Property Lipophilicity Dyeing Process Compatibility

Optimal Application Scenarios for Naphthol AS-CA


Textile Dyeing of Cellulosic Fibers for High-Fastness Reds

This compound is the optimal choice as a coupling component for dyeing cotton, viscose, and nylon fibers when the desired final color is a red or deep bordeaux and where high wash fastness is a requirement . Its high substantivity for cotton ensures efficient dye uptake and strong fiber fixation, leading to superior color fastness compared to lower-substantivity analogs like Naphthol AS [1]. The process typically involves applying the naphthol to the fiber, followed by development with a diazotized base like Fast Bordeaux GBC Base to produce the final insoluble azo dye within the fiber [2].

Synthesis of Organic Pigment Red 269

This compound is a critical and non-substitutable intermediate in the industrial synthesis of Organic Pigment Red 269 . The pigment is produced by coupling a diazonium salt of 3-amino-4-methoxybenzanilide (Fast Red KD Base) with N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide [1]. The specific chloro-methoxy substitution on the target compound is essential for achieving the precise bluish-red hue and other performance characteristics (e.g., color strength, lightfastness) of the final pigment, which is used in demanding applications such as industrial coatings and printing inks [2].

Research into Structure-Property Relationships in Naphthol AS Series

For researchers investigating the quantitative relationship between the chemical structure of Naphthol AS derivatives and their properties (e.g., substantivity, dye shade), this compound serves as a key data point . Its well-defined substituent pattern (5-Cl, 2-OCH3) and distinct physicochemical profile (e.g., LogP of 4.53, high substantivity) provide a valuable comparison against other analogs with different substitutions, such as the unsubstituted Naphthol AS (low substantivity, LogP 3.45) or N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide [1]. This allows for the elucidation of how electron-withdrawing groups, steric bulk, and lipophilicity influence dye-fiber interactions [2].

Application
Selection Property
Validation Focus
Cellulosic fiber dyeing (red/bordeaux shades)
High substantivity and shade specificity
Wash fastness and coupling shade verification
Organic Pigment Red 269 synthesis
Non-substitutable coupling intermediate
Bluish-red hue and color strength conformance
Structure-property relationship research
Defined substituent pattern and LogP profile
Quantitative substituent-effect correlation

Technical Documentation Hub

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